N-(2-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Structural Chemistry and Molecular Interactions
The structural characterization of related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, has revealed insights into their molecular geometry and interactions. For instance, the planarity of the hydrazinecarboxamide unit and its dihedral angles with attached benzene rings play a crucial role in the stabilization of the molecule through hydrogen bonding and π–π stacking interactions within the crystal structure (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of novel compounds containing the 2-chlorophenyl pyrazolidine motif. A notable example includes the synthesis of clubbed quinazolinone and 4-thiazolidinone derivatives, which showed in vitro antibacterial and antifungal activities against a range of pathogens (Desai, Dodiya, & Shihora, 2011). Similarly, novel 4(3H)-quinazolinone derivatives were evaluated for anti-inflammatory and analgesic activities, highlighting the versatility of this chemical framework (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Synthesis and Evaluation of Novel Derivatives
The rational design and synthesis of derivatives like 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been undertaken to explore their potential as kinase inhibitors through computational design and activity prediction. Such studies offer insights into the drug development process for targeting protein kinases (Singh, Tomar, Das, & Singh, 2009).
Fungicidal and Antitumor Activities
Research has also extended into the fungicidal and antitumor potentials of these compounds. For example, oxime ether derivatives containing 1-aryl-3-oxypyrazoles were synthesized and showed promising activity against Rhizoctonia solani, with some compounds outperforming the control substance pyraclostrobin (Lv, Liu, Li, Xu, Pan, Li, Chen, Huang, & Yang, 2015). Additionally, compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide were synthesized and assessed for their antitumor activities, demonstrating the therapeutic potential of this chemical class (Xin, 2012).
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-3-1-2-4-8(7)12-10(16)14-6-5-9(15)13-14/h1-4H,5-6H2,(H,12,16)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIDYWZASHGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229303 | |
Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-07-5 | |
Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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